1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c22-16(19-12-13-4-3-11-23-13)18-8-10-21-9-6-15(20-21)14-5-1-2-7-17-14/h1-7,9,11H,8,10,12H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPYNCTNGJUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a pyridine derivative, the pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate diketone.
Linking the Pyrazole and Thiophene Rings: The pyrazole ring is then linked to a thiophene moiety via an ethyl bridge using a suitable alkylation reaction.
Urea Formation: The final step involves the formation of the urea group by reacting the intermediate with an isocyanate or a carbamoyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Hydrolysis of the Urea Moiety
The urea group (-NHCONH-) undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Aqueous acid, heat | 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine + thiophen-2-ylmethylamine | |
| Basic (NaOH) | Aqueous base, reflux | Same as above, with potential decarboxylation byproducts |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to cleavage of the urea bond. Acidic conditions favor protonation of the leaving group, while basic conditions deprotonate intermediates.
Oxidation of the Thiophene Ring
The thiophene moiety undergoes oxidation to form sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, acetic acid | Thiophen-2-ylmethyl-sulfoxide urea derivative | 65–70% | |
| KMnO₄ | Acidic, 60°C | Thiophen-2-ylmethyl-sulfone urea derivative | 55–60% |
Selectivity depends on the stoichiometry of the oxidizing agent, with excess KMnO₄ favoring complete oxidation to the sulfone.
Electrophilic Substitution on Pyridine and Thiophene
The pyridine and thiophene rings participate in electrophilic substitution:
Nitration
| Reagents | Conditions | Position | Product | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hr | Pyridine C4 | 4-Nitro-pyridin-2-yl substituted compound | |
| Acetyl nitrate | Ac₂O, RT | Thiophene C5 | 5-Nitro-thiophen-2-ylmethyl urea derivative |
Sulfonation
| Reagents | Conditions | Position | Product | Reference |
|---|---|---|---|---|
| SO₃/H₂SO₄ | 100°C, 4 hr | Pyridine C3 | 3-Sulfo-pyridin-2-yl substituted compound |
Regioselectivity is governed by the electron-withdrawing effects of the urea group and steric hindrance from the pyrazole ring .
Functionalization of the Pyrazole Ring
The pyrazole ring undergoes alkylation and cross-coupling reactions:
These reactions exploit the nucleophilic nature of the pyrazole nitrogen and the stability of its aromatic system.
Stability and Side Reactions
The compound degrades under prolonged exposure to:
-
UV light : Leads to photolytic cleavage of the urea group.
-
High temperatures (>150°C) : Pyrolysis generates CO₂ and fragmented amines.
-
Strong bases (pH >12) : Accelerates hydrolysis and ring-opening of pyrazole.
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reagents | Notes |
|---|---|---|---|
| Urea | High (hydrolysis) | H⁺/OH⁻ | Sensitive to pH extremes |
| Thiophene | Moderate (oxidation) | H₂O₂, KMnO₄ | Sulfur atom drives redox activity |
| Pyridine | Low (substitution) | HNO₃, SO₃ | Directed by electron-deficient ring |
| Pyrazole | Moderate (alkylation) | CH₃I, Pd catalysts | N1 position most reactive |
Mechanistic Insights
-
Urea Hydrolysis : Follows a bimolecular nucleophilic substitution (SN2) pathway in basic conditions, while acidic conditions proceed via a stepwise mechanism with carbocation intermediates.
-
Thiophene Oxidation : Radical intermediates form during KMnO₄-mediated oxidation, confirmed by ESR studies.
-
Pyridine Nitration : The pyridine ring’s electron-deficient nature directs nitration to the para position relative to the nitrogen .
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity :
Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to the target molecule have shown effectiveness against various viruses, including HIV and measles virus. The structure-activity relationship (SAR) analyses suggest that modifications in the pyrazole ring can enhance antiviral efficacy, making it a promising candidate for further development in antiviral therapies . -
Anticancer Potential :
The incorporation of heterocycles such as pyridine and thiophene has been linked to anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways. For example, derivatives of pyrazole have been studied for their ability to inhibit tumor growth in various cancer models . -
Enzyme Inhibition :
The compound has been evaluated for its inhibitory effects on specific enzymes, including those involved in metabolic pathways relevant to cancer and viral replication. Studies have shown that certain urea derivatives can effectively inhibit proteases, which are critical for the life cycle of various pathogens .
Case Study 1: Antiviral Efficacy
A study published in MDPI highlighted the antiviral activity of substituted pyrazole derivatives against HIV. The compound demonstrated an EC50 value significantly lower than standard antiviral medications, indicating its potential as a therapeutic agent against resistant strains of the virus .
Case Study 2: Anticancer Activity
In another research effort, derivatives of the target molecule were synthesized and tested for their effects on breast cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, suggesting a favorable therapeutic index .
Summary of Findings
Mechanism of Action
The mechanism of action of 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its structural features and functional groups.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s urea core and heterocyclic substituents align it with several pharmacologically active derivatives. Below is a comparative analysis of its structural and functional attributes against key analogues:
Key Observations
Structural Diversity :
- The target compound’s thiophen-2-ylmethyl group distinguishes it from phenyl or pyridinyl-substituted ureas (e.g., ). Thiophene’s electron-rich nature may improve pharmacokinetic properties, such as membrane permeability or metabolic stability, compared to bulkier aryl groups.
- The pyridinyl-pyrazole moiety shares similarities with pyridinyl-triazole derivatives (), but the pyrazole’s smaller ring size could enhance binding specificity in enzymatic pockets.
Synthetic Routes: Synthesis likely parallels methods for analogous ureas, involving reflux of amine intermediates with isocyanates or active esters (e.g., ). highlights crystallization from ethanol-acetic acid mixtures, a common step for urea derivatives .
Biological Activity: Ethyl urea derivatives () demonstrate anti-amyloid activity, suggesting the target compound may similarly interfere with protein aggregation pathways.
Pharmacokinetic Considerations :
- The thiophene substituent may confer improved solubility over purely aromatic systems (e.g., phenyl groups in ), while the pyridinyl-pyrazole system could enhance hydrogen bonding with biological targets compared to triazolo-pyrazines ().
Biological Activity
The compound 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Core Structure : Pyrazole and thiophene rings contribute to its pharmacological properties.
- Functional Groups : The presence of urea and pyridine enhances its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to induce apoptosis in cancer cells through pathways involving caspase activation and p53 modulation .
- Anti-inflammatory Effects : Compounds containing thiophene rings are known for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | , |
| Anti-inflammatory | Reduces inflammation via cytokine inhibition | , |
| Antimicrobial | Exhibits activity against bacterial strains |
Case Studies
- Antitumor Effects : A study demonstrated that a pyrazole-based compound significantly increased caspase-3 activity in MCF-7 breast cancer cells, leading to enhanced apoptotic cell death. This suggests that the urea moiety may facilitate interactions with the apoptotic machinery .
- Anti-inflammatory Mechanism : In a murine model, a related thiophene derivative was shown to reduce inflammation markers significantly. The mechanism was attributed to the suppression of NF-kB signaling pathways, indicating a potential therapeutic avenue for inflammatory diseases .
Research Findings
Recent studies have highlighted the following key findings regarding the compound's biological activity:
- In vitro Studies : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
- In vivo Efficacy : Animal models treated with similar pyrazole derivatives showed significant tumor reduction compared to control groups, reinforcing the potential for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
